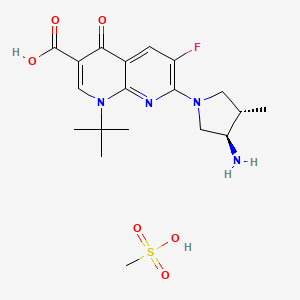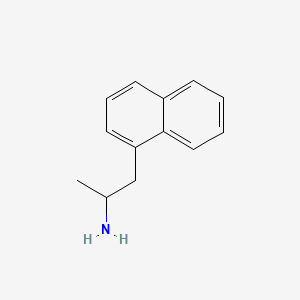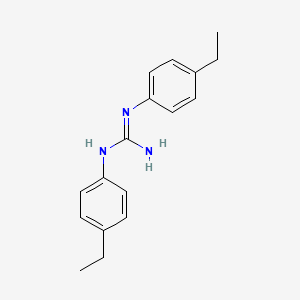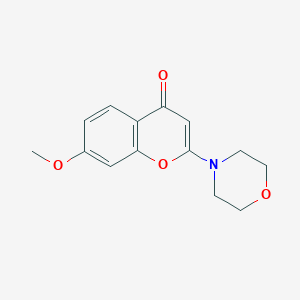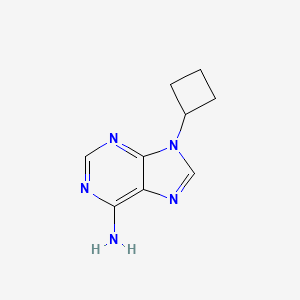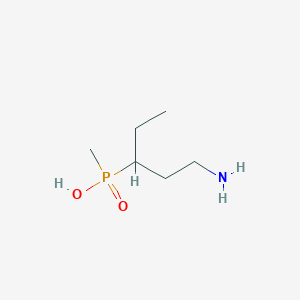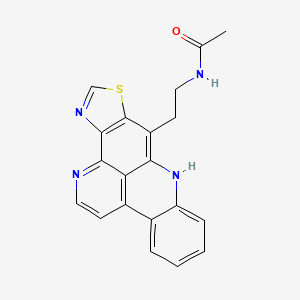
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KF 15570 is a chemical compound that belongs to the class of imidazoquinoline derivatives. It was initially developed by Kyowa Hakko Kogyo Co., Ltd. This compound has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases and immune system disorders .
Vorbereitungsmethoden
The synthesis of KF 15570 involves several steps:
Starting Material: The process begins with 1-butylisatoic anhydride.
Reaction with Ethylnitroacetate: This starting material is reacted with the anion of ethylnitroacetate to produce 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one.
Chlorination: The hydroxy group in the intermediate compound is chlorinated using phosphorus oxychloride under reflux conditions to yield a chlorinated product.
Substitution: The chlorine atom in the chlorinated product is replaced by a methyl amino group in tetrahydrofuran (THF).
Hydrogenation and Cyclization: The nitro group is hydrogenated, followed by cyclization in refluxing triethylorthoformate to afford KF 15570.
Analyse Chemischer Reaktionen
KF 15570 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in hot acetic acid.
Substitution: The chlorine atom in the intermediate can be replaced by a methyl amino group in THF.
Hydrogenation: The nitro group in the intermediate is hydrogenated to form an amine.
Cyclization: The final step involves cyclization in refluxing triethylorthoformate.
Wissenschaftliche Forschungsanwendungen
Respiratory Diseases: It has shown effectiveness in inhibiting antigen-induced bronchoconstriction in anesthetized guinea pigs, making it a potential candidate for treating respiratory conditions.
Immune System Disorders: The compound has been explored for its potential in modulating immune responses.
Pharmacological Studies: KF 15570 has been compared to other bronchodilators like theophylline and aminophylline, showing fewer cardiac and central nervous system side effects.
Wirkmechanismus
The mechanism of action of KF 15570 involves its interaction with specific molecular targets and pathways:
Bronchodilation: KF 15570 is more potent than theophylline in inhibiting tracheal contractions induced by the Schulz-Dale reaction.
Immune Modulation: The compound’s effects on the immune system are mediated through its interaction with immune cells and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
KF 15570 can be compared to other similar compounds, particularly bronchodilators:
Theophylline: KF 15570 is more potent in inhibiting tracheal contractions and has fewer side effects.
Aminophylline: KF 15570 is more effective in inhibiting antigen-induced bronchoconstriction and shows fewer cardiac and central nervous system side effects.
Similar compounds include:
- Theophylline
- Aminophylline
- Other imidazoquinoline derivatives
KF 15570 stands out due to its higher potency and reduced side effects compared to these similar compounds.
Eigenschaften
CAS-Nummer |
133305-92-7 |
|---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
5-butyl-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
CVLGNWUGFVTZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |
Andere CAS-Nummern |
133305-92-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)

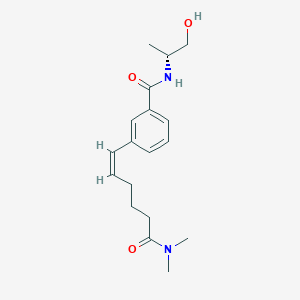
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)
